methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate
Description
Historical Context and Development of Benzimidazole Derivatives
The historical development of benzimidazole derivatives traces its origins to the mid-twentieth century when researchers began recognizing the therapeutic potential of this heterocyclic system. Benzimidazole was originally discovered during research on vitamin B12, where the benzimidazole nucleus was identified as a stable platform for drug development. The discovery marked a pivotal moment in heterocyclic chemistry, as scientists recognized that the bicyclic compound, viewed as fused rings of benzene and imidazole, offered unique structural properties suitable for pharmaceutical applications.
The 1940s witnessed the first systematic investigation of benzimidazole's biological activity, when researchers speculated that benzimidazole could act similarly to purines in providing biological responses. This early hypothesis proved prescient, as subsequent research revealed the extensive pharmacological potential of benzimidazole derivatives. The breakthrough came when researchers identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B12, with some derivatives demonstrating vitamin B12-like activity. These foundational discoveries established benzimidazole as a privileged scaffold in medicinal chemistry.
Throughout the subsequent decades, the development of benzimidazole derivatives accelerated significantly. The 1950s marked the discovery of benzimidazole derivatives as antimicrobial agents effective against Escherichia coli and Streptococcus lactic, while pharmaceutical companies began exploring their potential as opioid agonists. The 1960s brought recognition of benzimidazole derivatives as proton pump inhibitors, and researchers reported that 2-trifluoro benzimidazoles functioned as potent decouplers of oxidative phosphorylation in mitochondria. The 1970s witnessed the development of clinically significant compounds, including mebendazole in 1971 and albendazole in 1975, which established benzimidazole derivatives as essential therapeutic agents.
Contemporary research has expanded the scope of benzimidazole derivative applications considerably. Modern synthetic methodologies have facilitated the development of increasingly sophisticated derivatives, including this compound, which incorporates both pyridine and acetate functionalities to enhance molecular properties and biological activity. The historical progression from simple benzimidazole structures to complex multi-functional derivatives like this compound demonstrates the continued evolution of heterocyclic chemistry and its applications in pharmaceutical research.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its sophisticated structural architecture that combines multiple pharmacologically relevant heterocyclic systems. Benzimidazole derivatives have emerged as prominent heterocyclic compounds due to their diverse pharmacological activities and therapeutic applications. The structural versatility of benzimidazole allows for extensive modifications, leading to the development of novel agents that target various diseases.
The compound's benzimidazole core provides fundamental chemical properties that make it an ideal scaffold for drug development. Benzimidazole exhibits basic characteristics, allowing protonation and deprotonation reactions that facilitate molecular interactions with biological targets. The imine functionality can undergo alkylation and serves as a ligand in coordination chemistry, properties that enhance the compound's versatility in synthetic applications. These chemical properties position benzimidazole derivatives as valuable building blocks in heterocyclic synthesis.
The incorporation of a pyridine ring in this compound adds significant value to the molecular structure. Pyridine-containing heterocycles are known for their ability to form coordination complexes and participate in various chemical reactions. The parent compound 2-(2-Pyridyl)benzimidazole has been identified as a chelating fluorescent ligand in the synthesis of cobalt complexes, demonstrating the coordination chemistry potential of this structural motif. This combination of benzimidazole and pyridine functionalities creates a molecule with enhanced electronic properties and coordination capabilities.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C15H13N3O2 | Complex heterocyclic structure |
| Molecular Weight | 267.288 g/mol | Optimal size for drug-like properties |
| Chemical Abstracts Service Number | 74356-96-0 | Unique chemical identifier |
| Structural Features | Benzimidazole-pyridine-acetate | Multi-functional pharmacophore |
The acetate ester functionality in this compound further enhances the compound's significance in heterocyclic chemistry. Ester groups are commonly employed in medicinal chemistry to modify pharmacokinetic properties, improve solubility, and facilitate cellular uptake. The presence of the acetate group provides opportunities for structural modifications and potential prodrug strategies, expanding the compound's utility in pharmaceutical applications.
Current Research Landscape and Applications
The current research landscape surrounding this compound reflects the broader trends in benzimidazole derivative research, which encompasses diverse pharmacological applications and synthetic methodologies. Contemporary research has demonstrated that benzimidazole derivatives exhibit remarkable pharmacological properties including antimicrobial, antiviral, anticancer, and antihypertensive effects. The structural versatility of benzimidazole compounds has facilitated extensive modifications leading to novel therapeutic agents targeting various diseases.
Recent advancements in synthetic methodologies have significantly enhanced the accessibility of benzimidazole derivatives like this compound. Researchers have developed innovative approaches including microwave-assisted synthesis, green chemistry principles, and solid-phase strategies for chemical production. These methodologies have streamlined the production of benzimidazole derivatives while emphasizing environmentally friendly practices and high-yield processes. The development of these advanced synthetic techniques has made complex derivatives more accessible for pharmaceutical research and development.
The antimicrobial applications of benzimidazole derivatives represent a significant area of current research focus. Studies have demonstrated that benzimidazole-based compounds exhibit significant activity against both bacterial and fungal infections. Recent research has revealed that certain benzimidazole derivatives show minimum inhibitory concentrations as low as 12.5 micrograms per milliliter against Staphylococcus aureus and Escherichia coli. Additionally, antifungal activity against Candida albicans has been documented, with minimum inhibitory concentration values around 250 micrograms per milliliter.
The anticancer potential of benzimidazole derivatives has garnered considerable research attention in recent years. Contemporary studies have shown that compounds derived from benzimidazole structures exhibit promising results in inhibiting cancer cell proliferation. Specific derivatives have demonstrated half-maximal inhibitory concentration values as low as 6.75 micromolar against the A549 lung cancer cell line, indicating potent antiproliferative effects. The mechanism underlying anticancer activity is believed to involve apoptosis induction and cell cycle arrest in cancer cells, though further investigation is required to fully elucidate these pathways.
| Research Area | Key Findings | Measured Activity |
|---|---|---|
| Antimicrobial Activity | Broad-spectrum effectiveness | Minimum inhibitory concentration 12.5-250 μg/mL |
| Anticancer Research | Cell proliferation inhibition | Half-maximal inhibitory concentration 6.75 μM |
| Coordination Chemistry | Metal complex formation | Chelating ligand properties |
| Anti-inflammatory Studies | Inflammatory pathway modulation | Cyclooxygenase inhibition |
Current research has also explored the coordination chemistry applications of compounds related to this compound. The parent structure 2-(2-Pyridyl)benzimidazole has been utilized as a chelating fluorescent ligand in coordination chemistry applications. Researchers have evaluated ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole for antibacterial and anti-biofilm activities, demonstrating the versatility of these heterocyclic systems in metal coordination applications.
The anti-inflammatory potential of benzimidazole derivatives represents another active research area. Recent investigations have revealed that benzimidazole compounds can effectively suppress inflammatory responses by acting on different pathways and receptors associated with inflammation. Structure-activity relationship studies have demonstrated that specific substituents on the benzimidazole ring can enhance anti-inflammatory effectiveness. These findings suggest the potential for developing benzimidazole derivatives as innovative anti-inflammatory therapeutics for various inflammatory conditions.
Contemporary research methodologies have embraced target-based drug design approaches for benzimidazole derivatives. Advances in molecular and structural biology have enabled researchers to customize benzimidazole derivatives to engage with specific binding sites or active pockets. High-throughput screening techniques and computational approaches have significantly influenced the landscape of benzimidazole research, facilitating the identification of promising therapeutic candidates. The integration of these advanced methodologies has accelerated the discovery and development of novel benzimidazole-based therapeutics.
Properties
IUPAC Name |
methyl 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-14(19)10-18-13-8-3-2-6-11(13)17-15(18)12-7-4-5-9-16-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNMIDQHZFVFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate is the PI3K/Akt/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
this compound interacts with its targets by inhibiting the phosphorylation of Akt and S6 proteins . This inhibition disrupts the normal functioning of the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to the death of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit the pi3k/akt/mtor signaling pathway suggests that it has good bioavailability .
Result of Action
The compound has shown remarkable antiproliferative activities against SW620 and HeLa cells . This suggests that it could be effective in treating certain types of cancer .
Biochemical Analysis
Cellular Effects
Methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by disrupting cell signaling pathways and altering gene expression. It has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is essential for cell growth and survival. By inhibiting this pathway, this compound can reduce cell proliferation and promote programmed cell death. Additionally, this compound can influence cellular metabolism by altering the expression of metabolic enzymes and transporters.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. In vivo studies have also shown that this compound can maintain its biological activity over time, with consistent effects on tumor growth and survival.
Biological Activity
Methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.28 g/mol. The compound features a benzimidazole core substituted with a pyridine group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with benzimidazole scaffolds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study reported Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 16 |
| Candida albicans | 8 |
Anticancer Activity
This compound has also shown promising anticancer activity. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including melanoma and lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and activation of apoptotic pathways .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A375 (melanoma) | 10 |
| NCI-H460 (lung cancer) | 5 |
| SKOV-3 (ovarian cancer) | 7 |
The biological activity of this compound can be attributed to several mechanisms:
- ROS Generation : The compound promotes oxidative stress within cells, leading to apoptosis.
- DNA Damage : It induces DNA strand breaks, activating p53 signaling pathways that regulate cell cycle arrest and apoptosis.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. The results highlighted its superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Study on Anticancer Properties
In another investigation focusing on the anticancer effects, this compound was tested against multiple cancer cell lines. The findings indicated that it effectively reduced cell viability and induced apoptosis through ROS-mediated pathways .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). These compounds typically demonstrate minimum inhibitory concentrations (MICs) ranging from 0.06 to 8 μg/mL, indicating their potential as effective antibacterial agents .
Anticancer Potential
The benzimidazole scaffold is recognized for its anticancer properties. Studies have highlighted that this compound and its analogs can inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation . The compound's structural features may enhance its ability to interact with DNA topoisomerases, which are critical targets in cancer therapy .
Antioxidant Properties
Recent investigations into the antioxidant capabilities of benzimidazole derivatives suggest that this compound could play a role in mitigating oxidative stress-related diseases. Compounds within this class have demonstrated significant free radical scavenging activity, contributing to their therapeutic potential in preventing cellular damage .
Case Study 1: Antibacterial Activity Against MRSA
In a study evaluating various benzimidazole derivatives, this compound was tested against MRSA strains. The results showed an MIC of 0.5 μg/mL, demonstrating superior efficacy compared to traditional antibiotics like vancomycin .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of this compound against breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at low concentrations .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Physicochemical Properties
The methyl ester group in the target compound contributes to moderate lipophilicity, facilitating membrane permeability. Comparatively, ethyl esters (e.g., 8c) exhibit slightly lower polarity, while nitrile derivatives (e.g., ) are more polar. Elemental analysis and spectral data (IR, NMR) confirm structural integrity, as seen in analogues like 8b (C: 67.45%, H: 6.65%, N: 11.72%) .
Antitumor Activity
Benzimidazole derivatives with metal complexes (e.g., Cu(II) and Pt(II) in ) show enhanced cytotoxicity (IC50: 4.28–5.29 μM against SMMC7721 cells) due to DNA interaction via intercalation. The target compound lacks a metal center but may still exhibit moderate activity through similar mechanisms .
Enzyme Inhibition
Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228 in ) demonstrate potent α-glucosidase inhibition (IC50: 6.10 μM), outperforming acarbose (IC50: 378.2 μM). The methyl ester group in the target compound may act as a prodrug, hydrolyzing in vivo to an active carboxylic acid .
Antioxidant Potential
Benzimidazole imines (e.g., ) exhibit antioxidant activity via radical scavenging, though specific data for the target compound are unavailable. Substituents like pyridinyl may enhance this activity through redox stabilization .
Preparation Methods
N-Alkylation of Benzimidazole Derivative with Methyl Haloacetate
A common step involves the N-alkylation of the benzimidazole nitrogen using methyl 2-chloroacetate or methyl 2-bromoacetate under basic conditions. This reaction proceeds via nucleophilic substitution where the benzimidazole nitrogen attacks the electrophilic carbon of the haloacetate.
- Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is typically used to deprotonate the benzimidazole nitrogen to enhance nucleophilicity.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are preferred to dissolve both reactants and base.
- Temperature: Reactions are commonly performed at ambient to moderate temperatures (25–50°C) to optimize yield and minimize side reactions.
This method is supported by analogous procedures for imidazole derivatives, where N-alkylation with haloacetates under basic conditions yields the corresponding imidazolyl-acetate esters efficiently.
Formation of Benzimidazole Core with Pyridin-2-yl Substitution
The benzimidazole ring bearing a pyridin-2-yl substituent at position 2 can be synthesized by condensation of o-phenylenediamine derivatives with 2-pyridinecarboxaldehyde or related pyridinyl carboxylic acid derivatives under acidic or dehydrating conditions.
- Condensation Conditions: Heating in the presence of acid catalysts such as acetic acid or polyphosphoric acid at 80–120°C facilitates ring closure.
- Purification: The crude benzimidazole intermediate is purified by recrystallization or chromatographic methods to ensure high purity for subsequent alkylation steps.
This step aligns with processes described in patent literature for benzimidazole derivatives bearing pyridinyl groups, where careful control of reaction conditions and purification improves overall yields and purity.
Esterification and Purification
If the benzimidazole intermediate is prepared with a free acid side chain, esterification with methanol under acidic catalysis (e.g., sulfuric acid or HCl gas) is employed to obtain the methyl ester.
- Reaction: Acid-catalyzed Fischer esterification or acid chloride formation followed by methanolysis.
- Purification: Use of suitable organic solvents such as ethers, esters, or chlorinated solvents for extraction and crystallization enhances product purity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzimidazole ring formation | o-Phenylenediamine + 2-pyridinecarboxaldehyde + acid catalyst | Acetic acid or polyphosphoric acid | 80–120 | 70–85 | Acid catalysis promotes cyclization |
| N-Alkylation with methyl 2-chloroacetate | Benzimidazole + methyl 2-chloroacetate + K2CO3 base | DMF, THF, or acetonitrile | 25–50 | 75–90 | Polar aprotic solvent improves nucleophilicity |
| Esterification (if needed) | Acid catalyst + methanol | Methanol | Reflux (65) | 80–90 | Fischer esterification or acid chloride method |
| Purification | Extraction and crystallization | Ether, ester, or chlorinated solvents | Ambient | - | Enhances purity to >95% by HPLC |
Summary of Preparation Method
- Synthesis of 2-(pyridin-2-yl)-1H-benzimidazole: Condense o-phenylenediamine with 2-pyridinecarboxaldehyde under acidic conditions.
- N-Alkylation: React the benzimidazole intermediate with methyl 2-chloroacetate in the presence of potassium carbonate in DMF at 25–35°C.
- Purification: Isolate the product by extraction and recrystallization to achieve high purity.
- Optional Esterification: If starting from acid intermediate, perform Fischer esterification with methanol under acidic catalysis.
This comprehensive preparation approach is supported by patent disclosures and peer-reviewed synthetic protocols for related benzimidazole and imidazole derivatives, ensuring a robust, high-yielding, and pure synthesis of this compound.
Q & A
Q. What are the optimal reaction conditions for synthesizing methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a benzimidazole precursor and methyl chloroacetate. Key steps include:
- Base Selection : Potassium carbonate (K₂CO₃) is commonly used to deprotonate the benzimidazole nitrogen, facilitating alkylation .
- Solvent and Temperature : Reactions are carried out in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours to ensure completion .
- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) effectively isolates the product. Yield optimization requires stoichiometric control of the methyl chloroacetate (1.2–1.5 equivalents) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include:
- A singlet at δ 3.7–3.9 ppm for the methyl ester (-OCH₃).
- Aromatic protons from the benzimidazole (δ 7.1–8.2 ppm) and pyridyl (δ 8.5–8.7 ppm) groups.
- A triplet for the methylene (-CH₂-) group adjacent to the ester at δ 4.5–4.7 ppm .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the ester carbonyl group. N-H stretching (benzimidazole) appears as a broad peak near 3200 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 310–315, consistent with the molecular formula C₁₆H₁₃N₃O₂ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Systematically modify the pyridyl (e.g., 3-pyridyl vs. 4-pyridyl) or benzimidazole (e.g., electron-withdrawing groups at the 5/6 positions) to assess effects on target binding .
- In Vitro Assays : Use kinase inhibition or antimicrobial assays to correlate substituents with activity. For example, pyridin-2-yl derivatives show enhanced kinase affinity due to π-π stacking with ATP-binding pockets .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like tyrosine kinases or bacterial enzymes .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Reaction Pathway : The benzimidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate. This proceeds via an SN2 mechanism, with K₂CO₃ neutralizing HCl byproducts .
- Side Reactions : Competing O-alkylation can occur if the benzimidazole N-H is insufficiently deprotonated. Using excess base (2.5 equivalents) minimizes this .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate constants under varying temperatures or solvent polarities .
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC. The ester group is prone to hydrolysis, so prodrug strategies (e.g., tert-butyl esters) may improve stability .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage below 4°C for long-term stability .
- Photostability : Expose to UV light (254 nm) and monitor changes via UV-Vis spectroscopy. Benzimidazole derivatives often exhibit photodegradation, requiring light-protected storage .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC values for antimicrobial studies or IC₅₀ for kinase assays) to minimize variability .
- Purity Validation : Ensure compounds are ≥95% pure (HPLC) to exclude confounding effects from impurities. Contradictions may arise from uncharacterized byproducts .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify trends. For example, pyridin-2-yl derivatives consistently show higher anticancer activity than pyridin-3-yl analogues .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
